4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-NITROBENZOATE is a complex organic compound that features a combination of aromatic rings, nitro groups, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-NITROBENZOATE typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the imine intermediate through the condensation of an amine with an aldehyde or ketone. This intermediate is then reacted with other reagents to introduce the nitrobenzoate moiety and other functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
4-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-NITROBENZOATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or its role in drug delivery systems.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-NITROBENZOATE involves its interaction with molecular targets and pathways within biological systems. This may include binding to specific enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aromatic imines and nitrobenzoates, such as:
- 2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol
- 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol
Uniqueness
What sets 4-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-NITROBENZOATE apart is its unique combination of functional groups, which may confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C26H25N3O7 |
---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C26H25N3O7/c1-4-34-24-14-19(15-27-28-25(30)16-35-22-11-5-17(2)18(3)13-22)6-12-23(24)36-26(31)20-7-9-21(10-8-20)29(32)33/h5-15H,4,16H2,1-3H3,(H,28,30)/b27-15+ |
InChI Key |
SLVTYFUOTOVJKQ-JFLMPSFJSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC(=C(C=C2)C)C)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC(=C(C=C2)C)C)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.